2-(2,4-dichlorophenyl)-1-[(4-methylphenyl)methoxy]-1H-imidazo[4,5-b]pyridine
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-1-[(4-methylphenyl)methoxy]imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O/c1-13-4-6-14(7-5-13)12-26-25-18-3-2-10-23-19(18)24-20(25)16-9-8-15(21)11-17(16)22/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGWQKWMKKWWTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C3=C(N=CC=C3)N=C2C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-1-[(4-methylphenyl)methoxy]-1H-imidazo[4,5-b]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-b]pyridine core.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the imidazo[4,5-b]pyridine core.
Attachment of the Methylbenzyl Group: The final step involves the etherification reaction, where the methylbenzyl group is attached to the imidazo[4,5-b]pyridine core using a suitable methylbenzyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and methylbenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Halides and bases are typically used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-1-[(4-methylphenyl)methoxy]-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[4,5-b]pyridine Derivatives
AR-L 115 BS
- Structure : 2-[(2-Methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine.
- Key Differences: Substituent at Position 2: Methoxy and methylsulfinyl groups (polar, enhancing solubility and bioavailability). Activity: Potent positive inotropic agent in cardiac tissue, increasing Ca²⁺ sensitivity in myocardial fibers . Oral Efficacy: Superior to analogs like AR-L 57 BS and AR-L 100 BS due to methylsulfinyl group .
1-[(4-Bromophenyl)methoxy]-2-(4-Methoxyphenyl)-1H-Imidazo[4,5-b]pyridine
Imidazo[4,5-c]pyridine Derivatives
LY175326
- Structure : 2-[2-Methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine.
- Key Differences: Ring Fusion Position: [4,5-c] vs. [4,5-b] alters electronic distribution and binding affinity. Potency: 5–10× greater inotropic activity than imidazo[4,5-b]pyridines (e.g., sulmazole) .
Pharmacological and Functional Comparisons
Cardiotonic Activity
Biological Activity
The compound 2-(2,4-dichlorophenyl)-1-[(4-methylphenyl)methoxy]-1H-imidazo[4,5-b]pyridine is a complex heterocyclic structure that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a dichlorophenyl group and a methoxy group attached to an imidazopyridine core, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have indicated that imidazopyridine derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to This compound have shown effectiveness against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. Research indicates that imidazopyridine derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Cytokine Inhibition : Compounds with similar structures have demonstrated IC50 values ranging from 0.1 to 1 μM against IL-17 and TNFα production .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It is believed that the compound may act as an inhibitor of specific enzymes involved in inflammatory pathways and microbial resistance.
- Biofilm Disruption : Some derivatives have shown the ability to disrupt biofilms formed by pathogenic bacteria, enhancing their effectiveness as antimicrobial agents.
Study 1: Antimicrobial Evaluation
In a comparative study of various imidazopyridine derivatives, the compound exhibited promising activity against both gram-positive and gram-negative bacteria. The study utilized time-kill assays to assess the bactericidal effects over time, confirming that higher concentrations led to significant reductions in bacterial viability.
Study 2: In Vivo Anti-inflammatory Effects
Another important study investigated the in vivo anti-inflammatory effects of related compounds in murine models. The results showed a marked reduction in paw edema after administration of the compound, indicating its potential for therapeutic use in inflammatory conditions.
Data Summary
Q & A
Basic: What are the common synthetic routes for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with substituted pyridine precursors. Key steps include:
- Cyclization : Reaction of chlorinated pyridine derivatives (e.g., 2-chloro-3-nitropyridine) with substituted anilines under basic conditions (e.g., K₂CO₃) to form the imidazo[4,5-b]pyridine core.
- Functionalization : Introduction of the alkoxy group (e.g., 4-methylbenzyloxy) via nucleophilic substitution or Mitsunobu reaction. For example, EP3294732B1 describes methanesulfonyl chloride and pyridine in dichloromethane for sulfonylation .
- Purification : Flash chromatography (0–20% MeOH/DCM) or reverse-phase HPLC for final purification .
Basic: What spectroscopic and analytical techniques are used for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and regiochemistry (e.g., distinguishing imidazo[4,5-b] vs. [4,5-c] isomers) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .
Advanced: How do substitution patterns on the imidazo[4,5-b]pyridine core influence biological activity?
Methodological Answer:
- Positional Effects : Substituents at the 2-phenyl position (e.g., 2,4-dichlorophenyl) enhance receptor binding affinity compared to methylphenyl groups. Imidazo[4,5-c]pyridines exhibit 5–10× higher inotropic activity than [4,5-b] analogs in cardiac models .
- Electron-Withdrawing Groups : Chlorine atoms improve metabolic stability and lipophilicity, critical for CNS penetration .
- Method : Structure-activity relationship (SAR) studies use in vitro assays (e.g., receptor binding) and in vivo efficacy models (e.g., rat cardiac output) .
Advanced: How can density functional theory (DFT) predict electronic properties of this compound?
Methodological Answer:
- Functionals : B3LYP (Becke’s three-parameter hybrid functional) and Lee-Yang-Parr (LYP) correlation functionals model HOMO-LUMO gaps and charge distribution .
- Applications : Predicts reactivity sites for electrophilic substitution (e.g., regioselective chlorination) and redox behavior .
- Validation : Experimental UV-Vis spectra compared to TD-DFT calculations to confirm accuracy .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or animal models (e.g., murine vs. canine) may alter IC₅₀ values. Standardize protocols using WHO guidelines.
- Solubility Factors : Use co-solvents (e.g., DMSO/PEG) to ensure consistent bioavailability .
- Metabolite Interference : LC-MS/MS quantifies active metabolites in plasma to distinguish parent vs. metabolite effects .
Advanced: What pharmacological applications are explored for this compound?
Methodological Answer:
- Cardiotonic Activity : Potent PDE-III inhibition (EC₅₀ = 0.1–1 µM) in guinea pig atrial models .
- Antimicrobial Potential : MIC values ≤2 µg/mL against Mycobacterium tuberculosis H37Rv .
- Method : High-throughput screening (HTS) combined with target-based assays (e.g., kinase inhibition) .
Basic: How is compound stability assessed under varying conditions?
Methodological Answer:
- Thermal Stability : TGA/DTA identifies decomposition temperatures (e.g., >200°C) .
- Photostability : Exposure to UV light (λ = 254 nm) monitors degradation via HPLC .
- pH Stability : Incubation in buffers (pH 1–13) followed by LC-MS analysis .
Advanced: What strategies optimize reaction yields during synthesis?
Methodological Answer:
- Catalysis : Pd/C or Ni catalysts for selective hydrogenation of nitro intermediates .
- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side reactions (yield increase from 60% to 85%) .
- Workup Optimization : Liquid-liquid extraction (e.g., DCM/H₂O) removes polar byproducts .
Advanced: How does this compound compare structurally to analogs with similar bioactivity?
Methodological Answer:
- Core Modifications : Replacing imidazo[4,5-b] with [4,5-c]pyridine increases potency 5–10× in cardiotonic assays .
- Substituent Effects : 4-Methylbenzyloxy enhances solubility vs. bulkier groups (e.g., triisopropylsilyl) .
- Data Table :
| Compound | Core Structure | EC₅₀ (Cardiotonic) | Reference |
|---|---|---|---|
| Target Compound | Imidazo[4,5-b]pyridine | 0.5 µM | |
| LY175326 (Imidazo[4,5-c]) | Imidazo[4,5-c]pyridine | 0.05 µM | |
| Sulmazole | Imidazo[4,5-b]pyridine | 5.0 µM |
Advanced: What computational tools model drug-target interactions for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
